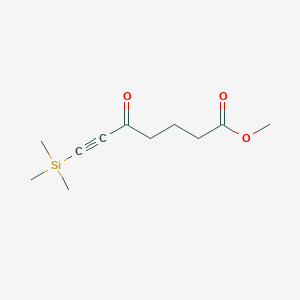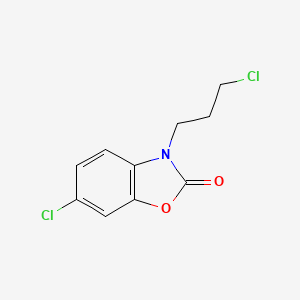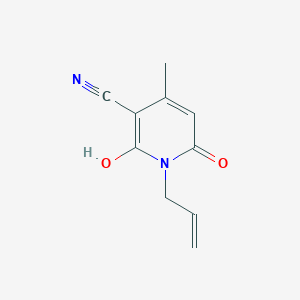
(6-Bromohexyl)diethylamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromohexyl)diethylamine hydrobromide is an organic compound with the molecular formula C10H23Br2N. It is a derivative of hexylamine, where the hexyl chain is substituted with a bromo group at the sixth position and diethylamine at the terminal nitrogen. This compound is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromohexyl)diethylamine hydrobromide typically involves the reaction of 6-bromohexanol with diethylamine in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromohexyl)diethylamine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding the corresponding hexylamine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Nucleophilic substitution: Products include azidohexylamine, thiocyanatohexylamine, and methoxyhexylamine.
Oxidation: Products include hexanoic acid and hexanal.
Reduction: The major product is hexylamine.
Applications De Recherche Scientifique
(6-Bromohexyl)diethylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in the preparation of various polymers and catalysts.
Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (6-Bromohexyl)diethylamine hydrobromide involves its interaction with various molecular targets. The bromo group can act as a leaving group in nucleophilic substitution reactions, allowing the compound to modify other molecules. The diethylamine moiety can interact with biological receptors or enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromohexylamine hydrobromide: Similar structure but lacks the diethylamine group.
Diethylamine hydrobromide: Contains the diethylamine moiety but lacks the hexyl chain and bromo group.
Hexylamine: Lacks both the bromo and diethylamine groups.
Uniqueness
(6-Bromohexyl)diethylamine hydrobromide is unique due to the presence of both the bromo and diethylamine groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in organic synthesis and scientific research.
Propriétés
Numéro CAS |
64993-14-2 |
|---|---|
Formule moléculaire |
C10H23Br2N |
Poids moléculaire |
317.10 g/mol |
Nom IUPAC |
6-bromo-N,N-diethylhexan-1-amine;hydrobromide |
InChI |
InChI=1S/C10H22BrN.BrH/c1-3-12(4-2)10-8-6-5-7-9-11;/h3-10H2,1-2H3;1H |
Clé InChI |
PEEFONXCSVHYIJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCCCCBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



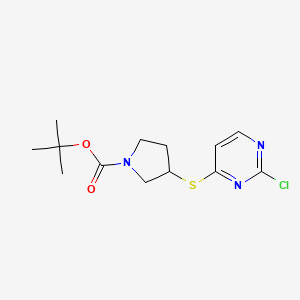
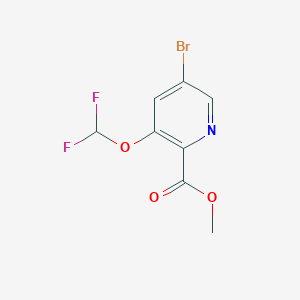
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)

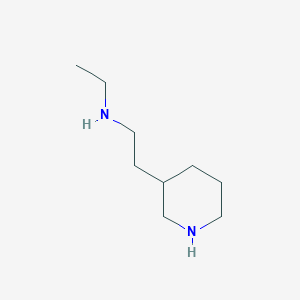
![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)

